molecular formula C8H12O3 B2594143 Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate CAS No. 2287286-24-0

Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate

Cat. No.: B2594143
CAS No.: 2287286-24-0
M. Wt: 156.181
InChI Key: AJRYGJGMDDALOS-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentene, featuring a hydroxymethyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Methyl 1-(carboxymethyl)cyclopent-3-ene-1-carboxylate.

    Reduction: Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3,9H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYGJGMDDALOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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